(3-Chloropyridin-4-YL)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOMNOSAWOBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228878-65-6 | |
| Record name | 1-(3-chloropyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Pathway
This method involves two stages: chlorination of a pyridine precursor followed by amination.
Step 1: Chlorination of 4-Pyridinemethanol
4-Pyridinemethanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at the 3-position. POCl₃ is preferred for higher regioselectivity, with reactions conducted at 80–100°C for 4–6 hours.
Step 2: Amination via Reductive Amination
The chlorinated intermediate, 3-chloro-4-pyridinecarbaldehyde, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding the primary amine.
Final Salt Formation
The free base is treated with concentrated hydrochloric acid (HCl) in ethanol, precipitating the dihydrochloride salt. Yields for this method range from 65–75%.
Direct Amination of 3-Chloropyridine-4-carbonitrile
Reaction Conditions
3-Chloro-4-cyanopyridine is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C. The reaction requires strict temperature control to avoid over-reduction.
Key Data:
Salt Formation
The amine is dissolved in ethanol and treated with HCl gas, yielding the dihydrochloride salt with >95% purity.
Hydrolysis of 3-Chloro-4-(aminomethyl)pyridine Hydrobromide
Procedure
3-Chloro-4-(bromomethyl)pyridine is reacted with hexamethylenetetramine (HMTA) in water at 100°C for 8 hours. The resulting quaternary ammonium salt is hydrolyzed with HCl to release the primary amine.
Limitations:
Catalytic Hydrogenation of 3-Chloro-4-nitroethylpyridine
Process Details
3-Chloro-4-nitroethylpyridine is hydrogenated at 50 psi H₂ pressure using palladium on carbon (Pd/C) in ethanol. The reaction completes in 3–5 hours, achieving >90% conversion.
Post-Hydrogenation Steps:
-
Filtration to remove the catalyst.
-
Acidification with HCl to precipitate the dihydrochloride salt.
Optimized Protocol
A microwave-enhanced method reduces reaction times significantly. 3-Chloro-4-pyridinecarboxaldehyde is mixed with ammonium hydroxide and subjected to microwave irradiation at 100°C for 15 minutes. The crude product is purified via recrystallization.
Performance Metrics:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 100°C | |
| Irradiation Time | 15 minutes | |
| Yield | 75–80% |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Chlorination-Amination | 65–75 | High | Regioselective chlorination | Multi-step purification |
| LiAlH₄ Reduction | 70–80 | Moderate | High purity | Hazardous reagents |
| HMTA Hydrolysis | 60–65 | High | Avoids reducers | Lower yield |
| Catalytic Hydrogenation | 85–90 | High | Environmentally friendly | Requires specialized equipment |
| Microwave-Assisted | 75–80 | Lab-scale | Rapid synthesis | Limited to small batches |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-YL)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various amine derivatives .
Scientific Research Applications
(3-Chloropyridin-4-YL)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-YL)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
a. Chloropyridinyl Methanamine Derivatives
(5-Chloropyridin-3-yl)methanamine (CAS: 138402-36-5):
(6-Chloropyridin-2-yl)methanamine (CAS: 1557921-62-6):
Key Difference : The position of chlorine and methanamine groups influences electronic properties and reactivity. The 3-chloro-4-methanamine configuration in the target compound offers balanced electronic effects for coupling reactions .
b. Methoxy-Substituted Analogs
(3-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1803567-09-0):
(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5):
Key Difference : Methoxy analogs exhibit higher solubility but reduced electrophilicity compared to chloro derivatives, limiting their utility in halogen-bonding interactions .
Salt Form and Stability
- Hydrochloride vs. Dihydrochloride Salts: (5-Chloropyridin-2-yl)methanamine hydrochloride (CAS: 67938-76-5): Monohydrochloride salt with lower hygroscopicity compared to dihydrochloride forms . Target Compound (Dihydrochloride): Higher water solubility and stability under acidic conditions, advantageous for pharmaceutical formulations .
Aromatic System Variations
- (1-2-3-4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride (CAS: 1955547-03-1): Molecular formula: C₁₀H₁₆Cl₂N₂ (MW: 235.16). Applications: Bioactive in CNS-targeting drug discovery due to the tetrahydroquinoline scaffold .
Key Difference: Pyridine-based compounds like the target are more electron-deficient, favoring reactions with nucleophiles, whereas tetrahydroquinoline derivatives offer conformational flexibility for receptor binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Solubility Trends
| Compound Type | Electronic Effect | Solubility in Water | Preferred Reactions |
|---|---|---|---|
| Chloropyridinyl dihydrochloride | Electron-withdrawing | High (due to Cl⁻) | Nucleophilic substitution |
| Methoxypyridinyl dihydrochloride | Electron-donating | Moderate | Electrophilic aromatic substitution |
| Tetrahydroquinoline derivatives | Neutral | Low | Reductive amination |
Biological Activity
The molecular formula of (3-Chloropyridin-4-YL)methanamine dihydrochloride is . Its structure features a chlorinated pyridine ring, which is known to influence the compound's reactivity and biological interactions. The presence of the methanamine group suggests potential interactions with biological targets through hydrogen bonding and electrostatic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Cl₂N |
| IUPAC Name | This compound |
| Potential Applications | Drug development, enzyme inhibition |
While specific studies on this compound are lacking, its structural analogs have been shown to interact with various biological targets. Compounds containing chloropyridine rings are often investigated for their ability to inhibit enzymes or modulate receptor activity, which can lead to significant biological effects such as anti-cancer properties or antimicrobial activity .
Related Compounds
Research on similar compounds indicates that chlorinated pyridine derivatives can exhibit various biological activities:
- Enzyme Inhibition : Compounds like (2-Chloropyridin-4-YL)methanamine have been studied for their ability to inhibit lysyl oxidase (LOX) enzymes, which are implicated in cancer progression and fibrosis .
- Antimicrobial Activity : Some pyridine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies and Research Findings
- LOX Inhibition : A study focused on small molecule inhibitors of LOX enzymes found that structurally similar compounds could effectively restrain malignant transformation in cervical cancer cells by inhibiting LOX-induced epithelial-mesenchymal transition (EMT) . This suggests that this compound may also possess similar properties.
- Antiparasitic Activity : Research into pyridine derivatives has shown promising results in targeting parasitic infections. For example, modifications in the pyridine structure have led to enhanced activity against malaria parasites by inhibiting key metabolic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (3-chloropyridin-4-yl)methanamine dihydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyridine derivatives. For example, substituting a halogen (e.g., chlorine) at the 3-position of pyridine with an amine group, followed by dihydrochloride salt formation. Key reagents include amines (e.g., methylamine) in polar solvents like DMF or DMSO under elevated temperatures (60–100°C). Post-reduction steps (e.g., using LiAlH₄) may be required to stabilize the methanamine moiety. Optimization focuses on controlling stoichiometry, solvent purity, and reaction time to avoid side products like over-alkylated derivatives .
| Reaction Parameter | Optimized Condition |
|---|---|
| Solvent | DMF/DMSO |
| Temperature | 60–100°C |
| Reducing Agent | LiAlH₄ or NaBH₄ (post-reduction) |
Q. How is the structural integrity of this compound confirmed in synthetic products?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : and NMR to confirm the pyridine ring substitution pattern and amine proton integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (e.g., exact mass 262.0388 for intermediates) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of crystal structure and salt form (dihydrochloride) in purified batches .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the inhibitory activity of this compound against LOXL2, and how are IC₅₀ values determined?
- Methodological Answer : LOXL2 inhibition is assessed via enzyme activity assays using recombinant LOXL2. A fluorometric or colorimetric substrate (e.g., Amplex Red) measures H₂O₂ production, which correlates with enzyme activity. IC₅₀ values are calculated using dose-response curves (0–500 nM inhibitor concentration). Parallel studies in fibrotic cell models (e.g., TGF-β-stimulated fibroblasts) validate cellular efficacy. Reported IC₅₀ = 126 nM for related analogs highlights its selectivity over other monoamine oxidases .
| Assay Type | Key Metrics |
|---|---|
| Enzymatic (LOXL2) | IC₅₀ = 126 nM, selectivity >10x |
| Cellular (Fibrosis) | Collagen deposition reduction |
Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies arise from variations in:
- Purity : Impurities (e.g., unreacted intermediates) may skew activity. Use HPLC (≥98% purity) and elemental analysis for batch consistency.
- Assay Conditions : Buffer pH, temperature, and substrate specificity (e.g., lysine vs. collagen-like substrates) affect LOXL2 activity. Standardize protocols using reference inhibitors (e.g., β-aminopropionitrile).
- Cell Models : Primary vs. immortalized cells exhibit differential enzyme expression. Validate findings across multiple models (e.g., hepatic vs. pulmonary fibrosis) .
Q. How does the substitution pattern on the pyridine ring influence the biological activity of this compound analogs?
- Methodological Answer : Substituent position and electronics critically modulate activity:
- 3-Chloro vs. 2-Chloro : The 3-chloro derivative shows higher LOXL2 affinity due to optimal steric alignment in the active site.
- Methoxy vs. Methyl Groups : Electron-donating groups (e.g., methoxy) reduce electrophilicity, diminishing inhibitory potency.
- Comparative SAR Table :
| Analog | IC₅₀ (LOXL2) | Selectivity (vs. MAO-A) |
|---|---|---|
| (3-Chloropyridin-4-yl)methanamine | 126 nM | >50-fold |
| (2-Chloropyridin-4-yl)methanamine | 420 nM | >10-fold |
| (4-Methoxypyridin-2-yl)methanamine | >1 µM | N/A |
- Structural analogs from neuroprotective libraries (e.g., J-147 derivatives) further highlight the role of chloro-substitution in cross-target activity .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles for this compound?
- Methodological Answer : Stability variations stem from:
- Hygroscopicity : The dihydrochloride salt absorbs moisture, leading to decomposition. Use anhydrous storage (desiccated, -20°C) and characterize via TGA/DSC to assess thermal stability.
- pH-Dependent Degradation : In aqueous solutions, acidic conditions (pH <3) stabilize the compound, while neutral pH accelerates hydrolysis. Monitor degradation products (e.g., free amine) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
